Methyl 3-[(3-methyl-1,2-thiazole-4-carbonyl)amino]-2-phenylpropanoate
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Overview
Description
Methyl 3-[(3-methyl-1,2-thiazole-4-carbonyl)amino]-2-phenylpropanoate is a complex organic compound featuring a thiazole ring, a phenyl group, and a methyl ester functional group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methyl-1,2-thiazole-4-carbonyl)amino]-2-phenylpropanoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as methanesulfonic acid under reflux .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methyl-1,2-thiazole-4-carbonyl)amino]-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 3-[(3-methyl-1,2-thiazole-4-carbonyl)amino]-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methyl-1,2-thiazole-4-carbonyl)amino]-2-phenylpropanoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: Shares a similar thiazole ring structure but with an indole moiety.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole ring and exhibits antiviral activity.
Uniqueness
Methyl 3-[(3-methyl-1,2-thiazole-4-carbonyl)amino]-2-phenylpropanoate is unique due to its specific combination of a thiazole ring and a phenylpropanoate moiety, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
methyl 3-[(3-methyl-1,2-thiazole-4-carbonyl)amino]-2-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-13(9-21-17-10)14(18)16-8-12(15(19)20-2)11-6-4-3-5-7-11/h3-7,9,12H,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXNGVVQKGQPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C(=O)NCC(C2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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